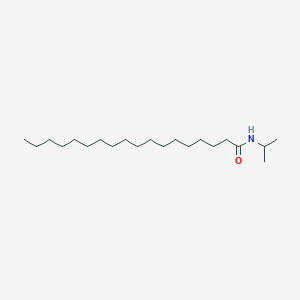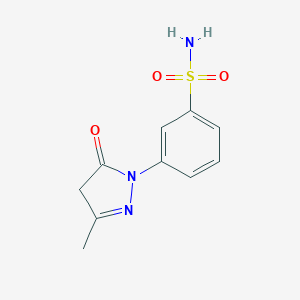
5-(Dimethylamino)-1,2-diphenylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-1,2-diphenylpentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a ketone group (C=O) and a dimethylamino group attached to a pentanone backbone with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,2-diphenylpentan-3-one can be achieved through several methods. One common approach involves the Mannich reaction, where a ketone reacts with formaldehyde and a secondary amine. In this case, the reaction involves 3-pentanone, formaldehyde, and dimethylamine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions to maximize yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH regulation to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-1,2-diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Dimethylamino)-1,2-diphenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 5-(Dimethylamino)-1,2-diphenylpentan-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Pentanone: A simple ketone with a similar backbone but lacking the dimethylamino and phenyl groups.
5-(Dimethylamino)-2-pentanone: Similar structure but with different positioning of the dimethylamino group.
1,2-Diphenylethanone: Contains phenyl groups but lacks the dimethylamino group.
Uniqueness
5-(Dimethylamino)-1,2-diphenylpentan-3-one is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113676-20-3 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
5-(dimethylamino)-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-13-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,18H,13-15H2,1-2H3 |
InChIキー |
CKBPBVOQBKBRML-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

![7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione](/img/structure/B188881.png)
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)


![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

